N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide
Description
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide is a synthetic amide derivative featuring a 5-methoxyindole moiety linked via an ethyl chain to a propanamide group substituted with a 4-methoxyphenyl ring. This structure combines the indole scaffold, commonly associated with serotonin analogs and bioactive molecules, with a methoxy-substituted aryl group, which may enhance binding affinity to specific biological targets.
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C21H24N2O3/c1-25-17-6-3-15(4-7-17)5-10-21(24)22-12-11-16-14-23-20-9-8-18(26-2)13-19(16)20/h3-4,6-9,13-14,23H,5,10-12H2,1-2H3,(H,22,24) |
InChI Key |
UHQOHEMXUHKIAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC2=CNC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide can be achieved through several steps:
Starting Materials: The synthesis begins with the preparation of the indole derivative and the methoxyphenyl propanamide.
Coupling Reaction: The indole derivative is coupled with the methoxyphenyl propanamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route described above. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other indole derivatives.
Biology: Studied for its potential role in biological processes and interactions with biological molecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors in the body, influencing various physiological processes such as sleep regulation and antioxidant activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their key differences in substituents, synthesis, and biological activities:
Table 1: Structural and Functional Comparison with Analogs
Key Structural Differences
Aryl Substituents: The target compound’s 4-methoxyphenyl group contrasts with biphenyl () and naphthalenyl () substituents in analogs. The methoxy group may improve solubility compared to lipophilic biphenyl or naphthalene moieties.
Backbone Modifications :
- Acrylamide derivatives () introduce rigidity, which may influence conformational stability compared to flexible propanamide chains .
- Extended alkyl chains (e.g., octanamide in ) increase hydrophobicity, impacting membrane permeability .
Biological Activity Trends :
- Indole derivatives with methoxyaryl groups (e.g., ) show enhanced anti-inflammatory activity, possibly due to radical-scavenging properties of methoxy substituents .
- Bulky substituents (e.g., naphthalene in ) may reduce bioavailability but improve target specificity .
Physicochemical Properties
- The 4-methoxyphenyl group in the target compound likely confers moderate lipophilicity (predicted logP ~3.5), balancing membrane permeability and aqueous solubility.
- Compared to fluorinated biphenyl analogs (), the target may exhibit reduced metabolic stability due to the methoxy group’s susceptibility to demethylation .
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